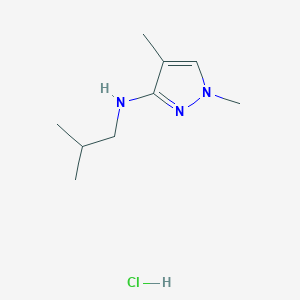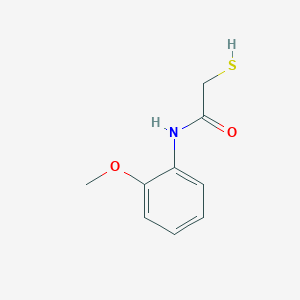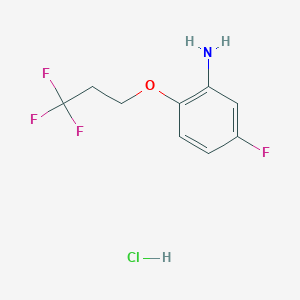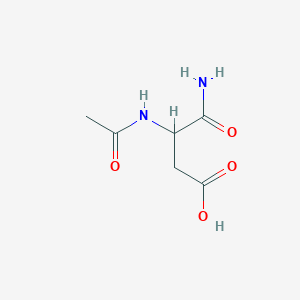![molecular formula C18H29N3O2 B12222967 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B12222967.png)
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound featuring a pyrrolidine ring, a pyridazine moiety, and a tert-butyl group
Preparation Methods
The synthesis of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2,2-dimethylpropan-1-one involves multiple steps, typically starting with the preparation of the pyrrolidine and pyridazine intermediates. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridazine moiety can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridazine moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridazine derivatives: Compounds with the pyridazine moiety often have comparable chemical reactivity and applications.
Tert-butyl-containing compounds: These compounds are known for their stability and steric effects, which influence their reactivity and applications.
Properties
Molecular Formula |
C18H29N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C18H29N3O2/c1-17(2,3)14-7-8-15(20-19-14)23-12-13-9-10-21(11-13)16(22)18(4,5)6/h7-8,13H,9-12H2,1-6H3 |
InChI Key |
NCOQYIAJKNXKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12222888.png)



![Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate](/img/structure/B12222899.png)

![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12222907.png)

![4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B12222926.png)

![9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12222938.png)
![3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222944.png)
![2-(Piperidine-1-carbonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine](/img/structure/B12222952.png)
![3-(4-chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222954.png)
